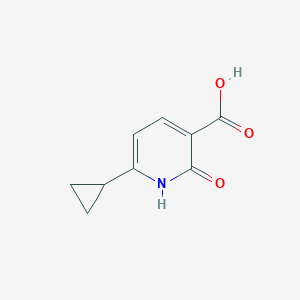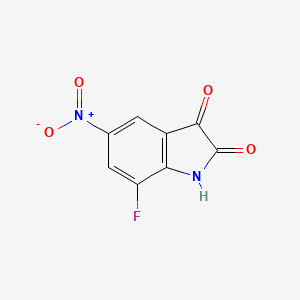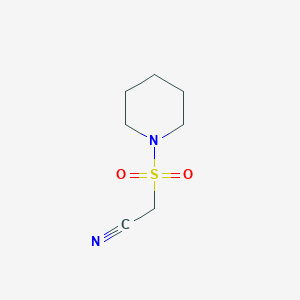![molecular formula C14H17NO4 B1517511 {3-Ethoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]phenyl}methanol CAS No. 1099647-85-4](/img/structure/B1517511.png)
{3-Ethoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]phenyl}methanol
Descripción general
Descripción
“{3-Ethoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]phenyl}methanol” is a chemical compound with the CAS number 1099647-85-4 . It is used in pharmaceutical testing and is available as a high-quality reference standard .
Physical And Chemical Properties Analysis
The physical and chemical properties of “{3-Ethoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]phenyl}methanol” such as its melting point, boiling point, density, molecular formula, and molecular weight can be found in various databases .Aplicaciones Científicas De Investigación
Applications in Corrosion Inhibition
Oxazole derivatives, similar in structure to {3-Ethoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]phenyl}methanol, have shown significant potential in corrosion inhibition. For instance, compounds like (4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)-methanol and related derivatives have been studied for their efficiency in reducing corrosion rates of mild steel in hydrochloric acid solutions. These compounds act through adsorption on the metal surface, suggesting a potential role for {3-Ethoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]phenyl}methanol in similar corrosion inhibition applications. The effectiveness of these inhibitors correlates with their molecular structure, as explored through quantum chemical calculations, demonstrating a promising area for further exploration of similar compounds (Rahmani et al., 2018).
Applications in Organic Synthesis and Catalysis
The compound's structure, bearing resemblance to oxazole and oxazoline derivatives, indicates potential utility in various synthetic and catalytic processes. For example, oxazole endoperoxides have been involved in rearrangements, fragmentations, and additions with methanol, leading to a variety of organic products. Such reactions could be relevant in synthesizing intermediates for pharmaceuticals or other organic compounds (Gollnick & Koegler, 1988). Additionally, the encapsulation of complexes within zeolites, as seen with certain ligand structures involving oxazole moieties, showcases the potential of {3-Ethoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]phenyl}methanol in catalysis, particularly in oxidation reactions of alcohols and hydrocarbons. The catalysts derived from such structures have demonstrated high activity, stability, and reusability, underscoring the compound's potential in catalytic applications (Ghorbanloo & Maleki Alamooti, 2017).
Applications in Materials Science
Oxazole derivatives, structurally related to {3-Ethoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]phenyl}methanol, have been utilized in materials science, particularly in studying surface interactions and molecular assemblies. For instance, the interactions of certain triazenes with methanol have been scrutinized to understand hydrogen bonding and other intermolecular forces, which are crucial in designing materials with specific properties (Rofouei et al., 2009). Additionally, the understanding of methoxy species on surfaces, as studied through high-resolution electron energy-loss spectroscopy, might provide insights into the surface chemistry of oxazole derivatives, further contributing to material design and surface engineering (Demuth & Ibach, 1979).
Safety And Hazards
Propiedades
IUPAC Name |
[3-ethoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-3-17-13-6-4-5-11(8-16)14(13)18-9-12-7-10(2)19-15-12/h4-7,16H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYNSVHBBMPMMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1OCC2=NOC(=C2)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-Ethoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]phenyl}methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1517429.png)
![6-[(Propan-2-ylsulfanyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one](/img/structure/B1517431.png)

![4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1517436.png)

![3-[(4-Fluorobenzyl)thio]-1-propanamine](/img/structure/B1517440.png)

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1517442.png)

![3-[(2-Fluorobenzyl)thio]-1-propanamine](/img/structure/B1517446.png)


![{3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine](/img/structure/B1517451.png)